Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate
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Overview
Description
Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate is an organic compound with the molecular formula C20H30O5 It is a derivative of malonic acid and features a phenoxy group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, followed by the alkylation of the resulting diethyl malonate with 5-(3,5-dimethylphenoxy)pentyl bromide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group allows for specific binding interactions, while the ester groups facilitate hydrolysis and subsequent release of active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
- Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate
- Diethyl [5-(3-methoxyphenoxy)pentyl]malonate
Uniqueness
Diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and applications compared to its analogs.
Properties
IUPAC Name |
diethyl 2-[5-(3,5-dimethylphenoxy)pentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)18(20(22)24-6-2)10-8-7-9-11-25-17-13-15(3)12-16(4)14-17/h12-14,18H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVYELIGGNAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC(=CC(=C1)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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